molecular formula C16H21N3O4 B2804346 N-(2-furylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 731008-51-8

N-(2-furylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2804346
CAS RN: 731008-51-8
M. Wt: 319.361
InChI Key: XKAVKQKEYKMXBI-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as FMDA-9, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMDA-9 is a spirocyclic compound that has been synthesized using a multi-step process.

Scientific Research Applications

Structural Analysis and Reactivity

  • The compound is involved in the synthesis of diverse heterocyclic structures, such as 1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones, which are studied for their crystalline and molecular structures through X-ray analysis, indicating its relevance in structural chemistry and molecular design (Silaichev et al., 2012).
  • It also plays a role in the preparation of diazaspirodecane derivatives, where its structural variations influence supramolecular arrangements, highlighting its importance in crystal engineering and supramolecular chemistry (Graus et al., 2010).

Pharmacological Potentials

  • The compound's derivatives exhibit antiviral activity against influenza A/H3N2 virus and human coronavirus 229E, demonstrating its potential as a scaffold for developing antiviral agents (Apaydın et al., 2020).
  • It is also a part of the structural framework in the synthesis of CGRP receptor antagonists, suggesting its relevance in the design of therapeutics for conditions like migraine (Bell et al., 2010).
  • The compound's framework is involved in the synthesis of compounds with anticonvulsant activity, indicating its importance in neuropharmacology and drug design for neurological disorders (Kayal et al., 2022).

Chemical Synthesis and Molecular Diversity

  • Its framework is used in the synthesis of diverse molecular structures, such as diazaspirodecan-8-yl)pyrimidin-4-amines, showcasing its versatility in chemical synthesis and potential in generating molecular diversity for various applications (Shukla et al., 2016).
  • The compound is part of the reactants in the three-component reaction involving triphenylphosphine, highlighting its role in multicomponent reactions that are pivotal for rapid synthesis of complex molecules (Han et al., 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-11-4-6-16(7-5-11)14(21)19(15(22)18-16)10-13(20)17-9-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAVKQKEYKMXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

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